Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]-
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Overview
Description
Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]- is a chemical compound with the molecular formula C16H15Cl2NO3S It is known for its unique structure, which includes a benzamide core substituted with dichloro and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]- typically involves the reaction of 2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl chloride with benzamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include organic solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzamides .
Scientific Research Applications
Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-ethyl)-benzamide
- 4-Chloro-N-(2,2-dichloro-1-((4-methylphenyl)sulfonyl)vinyl)benzamide
Uniqueness
Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
117847-45-7 |
---|---|
Molecular Formula |
C16H13Cl2NO3S |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]benzamide |
InChI |
InChI=1S/C16H13Cl2NO3S/c1-11-7-9-13(10-8-11)23(21,22)16(14(17)18)19-15(20)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20) |
InChI Key |
NOOZHIIEVBTHDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C(Cl)Cl)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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